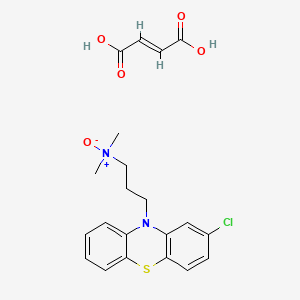

ChlorpromazineN-OxideMaleicAcidSalt

Description

Overview of Phenothiazine (B1677639) Derivatives and Metabolites in Research

Phenothiazines are a class of heterocyclic compounds that have been extensively studied for their wide range of biological activities. researchgate.net Derivatives of phenothiazine are known to possess antipsychotic, antiemetic, antihistaminic, and even anticancer properties. drugbank.comacs.org The therapeutic effects and side effects of phenothiazine drugs are closely linked to their metabolism, which produces a variety of active and inactive metabolites. science.govnih.gov

Significance of N-Oxidation in Drug Metabolism and Chemical Biology

N-oxidation is a key metabolic pathway for many drugs containing tertiary amine functional groups. nih.govencyclopedia.pub This process, primarily catalyzed by flavin-containing monooxygenases (FMOs), involves the addition of an oxygen atom to the nitrogen, forming an N-oxide. nih.gov N-oxidation generally increases the polarity and water solubility of a drug, facilitating its excretion from the body. pharmacy180.com

In chemical biology, N-oxides are often studied as potential prodrugs. nih.gov Some N-oxide metabolites can be reduced back to the parent tertiary amine in vivo, effectively acting as a reservoir for the active drug. nih.govencyclopedia.pub This reversible metabolism can influence the duration of drug action and its distribution within the body. Furthermore, the process of N-oxidation is of interest because it can sometimes lead to the formation of reactive metabolites, although this is more commonly associated with other nitrogen oxidation pathways. nih.gov

Rationale for Comprehensive Research on Chlorpromazine (B137089) N-Oxide Maleic Acid Salt

Comprehensive research on Chlorpromazine N-Oxide Maleic Acid Salt is warranted due to its identity as a principal metabolite of chlorpromazine. drugbank.com Understanding the formation, distribution, and further metabolism of this N-oxide is essential for a complete picture of chlorpromazine's pharmacokinetics and pharmacodynamics.

Studies on the metabolism of chlorpromazine N-oxide itself have revealed that it is extensively biotransformed in vivo. In rat models, orally administered chlorpromazine N-oxide was not detected in the extracts, but its metabolites were identified. nih.gov This indicates that the N-oxide is a substrate for further metabolic reactions. The identified metabolites of chlorpromazine N-oxide include chlorpromazine itself, 7-hydroxychlorpromazine (B195717), chlorpromazine sulphoxide, N-desmethylchlorpromazine, and N-desmethylchlorpromazine sulphoxide. nih.gov The presence of these metabolites highlights the complex interplay of metabolic pathways, including reduction of the N-oxide, hydroxylation, S-oxidation, and N-dealkylation.

The maleic acid salt form of the compound is also of interest. The formation of a salt with maleic acid can alter the physicochemical properties of the N-oxide, such as its solubility and stability, which can be relevant for experimental studies. google.com Therefore, detailed investigation of Chlorpromazine N-Oxide Maleic Acid Salt provides valuable insights into the metabolic fate of a widely used phenothiazine drug and the broader principles of N-oxidation in drug metabolism.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H23ClN2O5S |

|---|---|

Molecular Weight |

450.9 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine oxide |

InChI |

InChI=1S/C17H19ClN2OS.C4H4O4/c1-20(2,21)11-5-10-19-14-6-3-4-7-16(14)22-17-9-8-13(18)12-15(17)19;5-3(6)1-2-4(7)8/h3-4,6-9,12H,5,10-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI Key |

GYYYKWIEAVRKDQ-WLHGVMLRSA-N |

Isomeric SMILES |

C[N+](C)(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)[O-].C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

C[N+](C)(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)[O-].C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies

Synthetic Pathways for Chlorpromazine (B137089) N-Oxide Formation

The formation of chlorpromazine N-oxide from chlorpromazine involves the oxidation of the tertiary amine in the N-10 side chain. Various methodologies have been developed to achieve this transformation, ranging from the use of potent oxidizing agents to catalytic processes.

Oxidation Methodologies

The direct oxidation of chlorpromazine is a common route to obtaining its N-oxide. Several oxidizing agents have proven effective in this conversion.

3-Chloroperoxybenzoic Acid (m-CPBA): The use of m-CPBA is a well-established method for the N-oxidation of phenothiazine (B1677639) derivatives. nih.gov This reagent selectively oxidizes the designated nitrogen atom in the N-10 side chain of chlorpromazine to yield chlorpromazine N-oxide. nih.gov

Hydrogen Peroxide: Hydrogen peroxide can also be employed for the oxidation of chlorpromazine. nih.gov However, depending on the reaction conditions, it can lead to the formation of the N,S-dioxide of chlorpromazine, indicating oxidation at both the nitrogen and sulfur atoms. nih.gov Research by Owens and co-workers demonstrated the use of aqueous hydrogen peroxide in the preparation of phenothiazine sulfoxides, achieving a 74% yield for chlorpromazine-S-oxide (CPZ-SO). nih.gov

Catalytic Influences on N-Oxidation Processes

Catalytic systems offer an alternative and often more selective approach to N-oxidation. These methods can provide higher yields and milder reaction conditions.

Nitric Oxide and Nitrogen Oxides: Studies have shown that the aerial oxidation of phenothiazines, including chlorpromazine, to their corresponding sulfoxides can be catalyzed by nitric oxide and related nitrogen oxides. rsc.orgrsc.org The reaction proceeds through a phenothiazine cation radical intermediate. rsc.orgrsc.org While this research primarily focuses on sulfoxide (B87167) formation, it highlights the potential for catalytic oxidation of the phenothiazine core.

Enzymatic Catalysis: In biological systems, the N-oxidation of chlorpromazine is catalyzed by microsomal flavin monooxygenase. karger.com Species differences in the activity of this enzyme have been observed, with rat pulmonary microsomes showing significantly higher chlorpromazine N-oxidizing activity compared to those of rabbits and guinea pigs. karger.com The optimal pH for this enzymatic N-oxidation ranges from 7.4 to 9.5, depending on the species. karger.com

Salt Form Considerations in Synthesis: Preparation of the Maleic Acid Salt

For research and handling purposes, chlorpromazine N-oxide is often prepared as a salt. The maleic acid salt is a common form. The synthesis of the salt typically involves reacting the free base of chlorpromazine N-oxide with maleic acid. lgcstandards.com This process enhances the stability and solubility of the compound. The formation of the maleic acid salt is confirmed by its distinct chemical properties and analytical data. lgcstandards.com

Optimization of Synthetic Processes for Research-Grade Material

The synthesis of research-grade chlorpromazine N-oxide maleic acid salt requires careful optimization of reaction conditions to ensure high purity. This includes controlling the stoichiometry of reactants, reaction temperature, and purification methods. High-performance liquid chromatography (HPLC) is often used to assess the purity of the final product, with purities greater than 95% being achievable. lgcstandards.com The process for preparing chlorpromazine hydrochloride, a related salt, involves steps like dissolving the raw material in a suitable solvent, reacting it with hydrogen chloride gas, and crystallizing the final product to achieve high purity. google.comgoogle.comgoogle.com Similar principles of purification and quality control are applicable to the synthesis of the maleic acid salt of chlorpromazine N-oxide.

Isotopic Labeling Approaches for Mechanistic Studies

Isotopic labeling is a powerful tool for elucidating reaction mechanisms and metabolic pathways. In the context of chlorpromazine, deuterium (B1214612) labeling has been employed in mechanistic studies. nih.govresearchgate.netresearchgate.net By replacing hydrogen atoms with deuterium at specific positions in the chlorpromazine molecule, researchers can track the fate of these atoms during chemical reactions or metabolic processes. nih.govelsevierpure.com For instance, administering ³H-chlorpromazine N-oxide to rats has been used to study its metabolism and excretion. nih.gov This technique can provide valuable insights into the N-oxidation process and the subsequent biotransformation of the N-oxide.

| Parameter | Value | Reference |

| Oxidizing Agent | 3-Chloroperoxybenzoic Acid | nih.gov |

| Oxidizing Agent | Hydrogen Peroxide | nih.govnih.gov |

| Catalyst | Nitric Oxide | rsc.orgrsc.org |

| Enzyme | Microsomal Flavin Monooxygenase | karger.com |

| Salt Form | Maleic Acid Salt | lgcstandards.com |

| Purity | >95% (HPLC) | lgcstandards.com |

| Isotopic Label | Deuterium (³H) | nih.govnih.gov |

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental for separating Chlorpromazine (B137089) N-Oxide from its parent compound, other metabolites, and impurities. The choice of technique depends on the analyte's properties and the analytical goal.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of Chlorpromazine N-Oxide Maleic Acid Salt, with reference standards often specifying a purity of greater than 95% as determined by HPLC. lgcstandards.com This technique is widely applied for the quantitative determination of chlorpromazine and its metabolites in various samples, including pharmaceutical formulations and biological fluids. nih.govnih.govjmchemsci.comresearchgate.net

Reverse-phase HPLC (RP-HPLC) is the most common modality. In this approach, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. psu.edu The separation is based on the differential partitioning of the analytes between the two phases. For instance, a method developed for the simultaneous estimation of Chlorpromazine (CPZ) and Trihexyphenidyl HCl used a C18 column with a mobile phase of ammonium (B1175870) acetate (B1210297) buffer and methanol (B129727) (15:85 v/v), achieving a retention time for Chlorpromazine of 3.237 minutes. psu.edu Such methods can be adapted to resolve Chlorpromazine N-Oxide from related compounds. The validation of these HPLC methods typically conforms to ICH (International Council for Harmonisation) Guidelines, assessing parameters like linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). psu.edu

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography (GC) and its coupling with Mass Spectrometry (GC/MS) serve as powerful tools for the analysis of chlorpromazine and its metabolites. nih.gov GC is particularly suited for volatile and thermally stable compounds. While tert-amine N-oxides like Chlorpromazine N-Oxide can be challenging to analyze directly due to their polarity and lower volatility, derivatization techniques can be employed. However, GC-based methods have been successfully used to separate metabolites of chlorpromazine N-oxide following administration in research studies. nih.govcolab.ws

The primary advantage of GC/MS is the combination of GC's separation power with the identification capabilities of MS. worktribe.com After separation on the GC column, compounds are introduced into the mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio and fragmentation patterns. This is invaluable for identifying unknown metabolites or degradation products in a sample. worktribe.comnih.gov Pyrolysis GC-MS (Py-GC-MS) is an advanced application that can analyze less volatile, higher molecular weight compounds by thermally decomposing them into smaller, more volatile fragments before they enter the GC column. worktribe.com

Capillary Liquid Chromatography-Ultraviolet Detection (Cap-LC-UV)

For applications requiring high sensitivity, such as analyzing samples with very low concentrations like brain microdialysates, Capillary Liquid Chromatography with Ultraviolet Detection (Cap-LC-UV) is an effective method. A specific and sensitive Cap-LC-UV method has been developed for the simultaneous analysis of chlorpromazine and its flavin-containing monooxygenase (FMO) mediated N-oxides. nih.govvub.be

This method utilizes a capillary C18 column (with an internal diameter of 300 µm) for chromatographic separation. nih.govvub.be A key challenge in capillary LC is managing the small sample volumes. To enhance sensitivity and clean up the sample, a pre-concentration and extraction step using micro-extraction by packed sorbent (MEPS) is often integrated. nih.govvub.be This combined approach provides a simple, sensitive, and robust method for quantifying Chlorpromazine N-Oxide. nih.govvub.be The method has been validated for linearity, recovery, and variability, demonstrating its suitability for pharmacokinetic studies. nih.govvub.be

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques are indispensable for the structural confirmation and quantitative analysis of Chlorpromazine N-Oxide Maleic Acid Salt.

Mass Spectrometry for Structural Elucidation and Quantitative Analysis

Mass Spectrometry (MS) is a critical tool for the structural elucidation of Chlorpromazine N-Oxide and its related substances. nuph.edu.ua High-resolution mass spectrometry (HRMS), such as that performed on a Quadrupole-Orbitrap instrument, can determine the accurate mass of molecular ions to within a few parts per million (ppm), allowing for the confident assignment of elemental compositions. nju.edu.cn

In studies of chlorpromazine degradation, ultrahigh-performance liquid chromatography coupled with quadrupole-Orbitrap mass spectrometry (UHPLC-Q-Orbitrap MS) has been used to identify various products, including Chlorpromazine N-oxide (NOCPZ). nju.edu.cn The identification process involves analyzing the mass of the protonated molecular ion and its fragmentation patterns (MS/MS spectra). For instance, oxidation products are often suggested by the observation of masses corresponding to the addition of oxygen atoms (M+16 or M+32). nju.edu.cn The fragmentation pathways of Chlorpromazine and its N-oxide are similar due to their structural resemblance, often producing common fragment ions that aid in identification. nju.edu.cn These methods have confirmed that Chlorpromazine N-oxide is a degradation product of chlorpromazine in aqueous solutions. nuph.edu.ua

Spectrofluorimetric Applications

Spectrofluorimetry offers a highly sensitive method for the detection and quantification of certain fluorescent compounds. While phenothiazine (B1677639) derivatives like chlorpromazine are not strongly fluorescent in neutral aqueous solutions, their fluorescence can be significantly enhanced in acidic environments. researchgate.net A fluorimetric strategy has been developed for the detection of chlorpromazine that relies on the inhibition of the intramolecular photoinduced electron transfer (PET) effect by using acetic acid. researchgate.net This approach allows for the linear detection of chlorpromazine at very low concentrations, with detection limits in the nanogram per milliliter range. researchgate.net This principle can be extended to the analysis of its derivatives, including Chlorpromazine N-Oxide, providing a sensitive detection method that can be coupled with separation techniques like HPLC.

Ultraviolet (UV) Spectrophotometry for Detection and Quantification

Ultraviolet (UV) spectrophotometry is a versatile and widely used technique for the quantitative analysis of compounds that possess chromophores, which are parts of a molecule that absorb UV or visible light. The phenothiazine ring system in Chlorpromazine N-oxide provides the necessary chromophore for UV detection, making this method suitable for its quantification.

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common application. nih.govnih.gov In this setup, the sample is first separated on a chromatographic column, and the eluting components are then detected by their UV absorbance. For chlorpromazine and its related compounds, detection is often performed at specific wavelengths where the compound exhibits maximum absorbance (λmax). For instance, chlorpromazine in ethanol (B145695) has a λmax of 260 nm. researchgate.net While direct UV spectrophotometry can be used, HPLC-UV provides superior specificity by separating the analyte from other impurities and matrix components before quantification. nih.govnih.gov The development of HPLC-UV methods involves optimizing parameters such as the mobile phase composition, column type, and detection wavelength to achieve sensitive and accurate measurements. nih.govmdpi.com For example, a method for chlorpromazine analysis used a mobile phase of sodium acetate and acetonitrile (B52724) with UV detection. nih.gov

The sensitivity of these methods can be significantly enhanced by incorporating a pre-concentration step, such as magnetic solid-phase extraction (MSPE), before HPLC-UV analysis. nih.govrsc.org This approach has been shown to achieve very low limits of detection (LOD), in the nanogram per milliliter (ng/mL) range, making it suitable for analyzing trace amounts in biological fluids and pharmaceutical formulations. rsc.orgrsc.org

Electrochemical Determination and Redox Characterization

Electrochemical methods offer a highly sensitive and often simpler alternative for the determination of electroactive compounds like Chlorpromazine N-oxide. The phenothiazine core of the molecule is readily oxidizable, forming the basis for its electrochemical detection. clearsynth.com Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are frequently employed to study its redox behavior and for quantitative analysis. researchgate.net

The electrochemical oxidation of chlorpromazine and its metabolites is a complex process. It can proceed as a two-step one-electron process or a one-step two-electron process, depending on the experimental conditions and the electrode used. researchgate.net The initial step typically involves the formation of a stable cation radical. clearsynth.com This electrochemical activity has been harnessed to develop various sensors for the sensitive detection of chlorpromazine. These sensors often utilize modified electrodes, such as those incorporating nitrogen-doped carbon dots/cuprous oxide composites or L-cysteine-modified carbon paste electrodes, to enhance the electrochemical signal and lower the detection limit. nih.govresearchgate.net

Research has demonstrated that the electro-oxidation of chlorpromazine is an irreversible process controlled by diffusion at the surface of modified electrodes. nih.gov The development of these electrochemical sensors has achieved impressive analytical performance, with wide linear ranges and low detection limits, making them suitable for real-time monitoring in complex samples like human urine and serum. researchgate.net

Table 1: Examples of Electrochemical Methods for Chlorpromazine Detection

| Technique | Electrode | Linear Range (µM) | Detection Limit (nM) |

|---|---|---|---|

| Differential Pulse Voltammetry (DPV) | Nitrogen-Doped Carbon Dots/Cuprous Oxide Composite on Glassy Carbon Electrode | 0.001 - 230 | 25 |

| Square Wave Voltammetry (SWV) | Platinum/Copper-Aluminum Layered Double Hydroxide Electrode | 0.01 - 760 | 4.86 |

| Square Wave Voltammetry (SWV) | Graphene Paste Electrode | 0.8 - 1207 | 69 |

This table is generated based on data from multiple sources for the parent compound, chlorpromazine, illustrating the capabilities of electrochemical techniques. nih.govnih.govresearchgate.net

Method Development and Validation for Research Applications

The development of robust and reliable analytical methods is a prerequisite for research applications, ensuring the accuracy and reproducibility of experimental data. This involves the careful use of standards and a thorough validation process.

Reference standards are highly purified compounds used as a benchmark for analytical measurements. For Chlorpromazine N-oxide Maleic Acid Salt, certified reference standards are essential for confirming the identity and purity of the compound in a sample. pharmaceresearch.com Chlorpromazine N-oxide is a known metabolite and impurity of chlorpromazine, and its presence and quantity can be critical for the quality control of the parent drug. nih.gov

Impurity profiling is the process of identifying and quantifying all impurities in a pharmaceutical substance. Reference standards for Chlorpromazine N-oxide and other related compounds, such as Chlorpromazine N-Oxide Sulfoxide (B87167), are used to develop and validate analytical methods for this purpose. researchgate.net These standards allow for the accurate identification of impurities by comparing, for example, their retention times in chromatography or their mass spectra with the known standard. This process is vital for ensuring the consistency and safety of pharmaceutical products and is a requirement for regulatory submissions. researchgate.net

An internal standard is a compound added in a constant amount to all samples, calibration standards, and blanks in an analysis. It is used to correct for the loss of analyte during sample preparation and for variations in instrument response. The choice of an internal standard is critical; it should be chemically similar to the analyte but not present in the original sample.

In the quantitative analysis of chlorpromazine and its metabolites, various compounds have been utilized as internal standards. For example, in a nuclear magnetic resonance (NMR) spectroscopy method for chlorpromazine hydrochloride, cyclohexane (B81311) and piperonal (B3395001) were used to ensure accuracy and precision. For injectable forms, tetramethylammonium (B1211777) bromide served as the internal standard.

A particularly effective approach is the use of stable isotope-labeled internal standards, such as chlorpromazine-d6 (CPZ-D6). rsc.org These standards have the same chemical and physical properties as the analyte but a different mass, allowing them to be distinguished by a mass spectrometer. This method is considered the gold standard for quantitative analysis as it provides the most accurate correction for matrix effects and variations in sample processing. rsc.org

Table 2: Internal Standards Used in Quantitative Assays for Chlorpromazine and Related Compounds

| Internal Standard | Analytical Technique | Analyte |

|---|---|---|

| Cyclohexane | NMR Spectroscopy | Chlorpromazine HCl |

| Piperonal | NMR Spectroscopy | Chlorpromazine HCl |

| Tetramethylammonium Bromide | NMR Spectroscopy | Chlorpromazine HCl (Injectable) |

| Chlorpromazine-d6 (CPZ-D6) | UHPLC-Q-Orbitrap MS | Chlorpromazine and its metabolites |

This table summarizes internal standards mentioned in the literature for the analysis of chlorpromazine and its derivatives. rsc.org

Metabolic and Biotransformation Pathways of Chlorpromazine N Oxide

Formation of Chlorpromazine (B137089) N-Oxide as a Metabolite

The formation of chlorpromazine N-oxide from chlorpromazine is a key step in its metabolism. This process involves the addition of an oxygen atom to the nitrogen atom of the dimethylaminopropyl side chain.

Enzymatic Pathways Involved in N-Oxidation (e.g., Cytochrome P450 Isozymes, Flavin-containing Monooxygenases)

The N-oxidation of chlorpromazine is primarily catalyzed by two major enzyme systems: the Cytochrome P450 (CYP) superfamily and the Flavin-containing Monooxygenases (FMOs). hyphadiscovery.com

Flavin-containing Monooxygenases (FMOs): FMOs are a critical family of enzymes specializing in the oxidation of xenobiotics containing nucleophilic heteroatoms, such as the nitrogen in chlorpromazine. wikipedia.orgnih.gov In humans, FMO1 is predominantly responsible for the N-oxidation of chlorpromazine. The FMO system can activate oxygen to form a stable intermediate that then reacts with the substrate. mdpi.com Human brain microsomes have also been shown to metabolize chlorpromazine via FMOs. nih.gov This indicates that the formation of chlorpromazine N-oxide can occur locally in the brain, potentially modulating the drug's psychoactive effects. nih.gov

There is a competitive interplay between FMO and CYP enzymes in the metabolism of chlorpromazine, with FMOs being dominant in N-oxidation and CYPs driving other pathways like sulfoxidation.

Subsequent Biotransformation of Chlorpromazine N-Oxide

Once formed, chlorpromazine N-oxide is not an end-product but is further metabolized into a range of secondary metabolites.

Identification of Secondary Metabolites from N-Oxide (e.g., Parent Chlorpromazine, Hydroxylated, and Desmethylated Derivatives)

Studies in various biological systems have identified several secondary metabolites of chlorpromazine N-oxide. These include:

Parent Chlorpromazine: The N-oxide can be reduced back to the parent compound, chlorpromazine. nih.govnih.gov This reduction can occur in the gastrointestinal tract, facilitated by gut microbiota, as well as at other systemic sites. nih.gov

Hydroxylated Derivatives: Aromatic hydroxylation can occur, leading to metabolites such as 7-hydroxychlorpromazine (B195717). nih.govnih.gov

Sulfoxides: Oxidation of the sulfur atom in the phenothiazine (B1677639) ring results in the formation of chlorpromazine sulphoxide. nih.govnih.gov

Desmethylated Derivatives: The N-dimethylamino side chain can undergo demethylation, producing metabolites like N-desmethylchlorpromazine and N-desmethylchlorpromazine sulphoxide. nih.govnih.gov

Combined Modifications: Metabolites with multiple modifications, such as 7-hydroxy-N-desmethylchlorpromazine and chlorpromazine N,S-dioxide (which retains the N-oxide group), have also been identified. nih.govnih.gov

Conjugated Metabolites: In some cases, metabolites can undergo further conjugation, for instance, the formation of 7-hydroxychlorpromazine O-glucuronide has been observed in rat bile. nih.gov

Redox Cycling and Interconversion Mechanisms

A significant aspect of chlorpromazine N-oxide's metabolism is its ability to undergo redox cycling. The N-oxide group can be reduced back to the tertiary amine of the parent chlorpromazine. nih.gov This interconversion highlights the role of chlorpromazine N-oxide as a potential prodrug, where its reduction can regenerate the active parent compound.

Electrochemical studies have shed light on the oxidation-reduction processes of chlorpromazine. The initial oxidation often involves the formation of a radical cation at the phenothiazine core. chemrxiv.orgmdpi.com Subsequent oxidation events can occur at both the phenothiazine ring and the tertiary amine side chain. mdpi.com These complex redox reactions can lead to the various metabolites observed in vivo.

Comparative Metabolic Studies in Diverse Biological Systems (e.g., In Vitro Models, Animal Studies)

The metabolism of chlorpromazine N-oxide shows notable differences across various biological systems.

In Vitro Models: Studies using human liver microsomes have been instrumental in identifying the specific CYP isozymes involved in chlorpromazine metabolism. nih.govnih.gov In vitro experiments with rabbit liver homogenates have demonstrated the formation of N-oxidation products like hydroxylamines. nih.gov

Animal Studies:

Rats: In rats, after oral administration of chlorpromazine N-oxide, the primary metabolites found in urine and feces are chlorpromazine, 7-hydroxychlorpromazine, chlorpromazine sulphoxide, N-desmethylchlorpromazine, and N-desmethylchlorpromazine sulphoxide. nih.gov Interestingly, intact chlorpromazine N-oxide was not detected in the excreta, suggesting extensive reduction. nih.govnih.gov However, when the bile duct was cannulated, chlorpromazine N-oxide and chlorpromazine N,S-dioxide were found in the bile, indicating that these metabolites are formed but subsequently reduced in the gut. nih.gov

Dogs and Humans: In contrast to rats, studies in dogs and humans have shown that N-oxide compounds are present in the excreta. nih.gov The metabolites identified in both species are largely similar and include chlorpromazine and its 7-hydroxy, sulphoxide, and N-desmethyl derivatives. nih.gov One notable difference was the identification of 7-hydroxy-N-desmethylchlorpromazine in human urine only, while chlorpromazine N-oxide was found in the feces of dogs only. nih.gov

Guinea Pigs: Liver microsomes from guinea pigs have been shown to produce significant amounts of the N-oxide, whereas human liver favors 7-hydroxylation, highlighting species-specific metabolic preferences.

The following table summarizes the metabolites of chlorpromazine N-oxide identified in different species:

Metabolites of Chlorpromazine N-Oxide in Different Species| Metabolite | Rat nih.govnih.gov | Dog nih.gov | Human nih.gov |

|---|---|---|---|

| Chlorpromazine | ✓ | ✓ | ✓ |

| 7-Hydroxychlorpromazine | ✓ | ✓ | ✓ |

| Chlorpromazine Sulphoxide | ✓ | ✓ | ✓ |

| N-Desmethylchlorpromazine | ✓ | ✓ | ✓ |

| N-Desmethylchlorpromazine Sulphoxide | ✓ | ✓ | ✓ |

| Chlorpromazine N-Oxide | (Bile) | (Feces) | |

| Chlorpromazine N,S-Dioxide | (Bile) | ✓ | ✓ |

| 7-Hydroxy-N-desmethylchlorpromazine | ✓ |

Influence of Chemical Structure on Metabolic Fate

The chemical structure of chlorpromazine and its N-oxide metabolite is a key determinant of their metabolic fate.

The phenothiazine ring system is susceptible to hydroxylation at the 3 and 7 positions and S-oxidation at the 5 position. researchgate.netnih.gov The presence of the electron-withdrawing chlorine atom at the 2-position influences the electronic properties of the ring and thus its susceptibility to metabolic attack.

The N,N-dimethylaminopropyl side chain is a primary site for metabolism. The tertiary amine is readily N-oxidized by FMOs and CYPs. This side chain also undergoes N-demethylation, a reaction catalyzed predominantly by CYP1A2, to form nor-chlorpromazine and subsequently dinor-chlorpromazine. nih.gov The N-oxide group itself is a key structural feature that allows for redox cycling back to the parent compound. The relative rates of these different metabolic reactions are influenced by the specific enzymes present in a given tissue and species.

Degradation and Stability Studies of Chlorpromazine N Oxide Maleic Acid Salt

Oxidative Degradation Mechanisms

The oxidative degradation of Chlorpromazine (B137089) N-Oxide Maleic Acid Salt is a critical area of study, as oxidation is a primary pathway for the breakdown of many pharmaceutical compounds.

Role of Free Radicals and Reactive Species in Autoxidation

The autoxidation of chlorpromazine and its derivatives, including the N-oxide, is often mediated by free radicals and other reactive species. nih.gov The phenothiazine (B1677639) ring system is susceptible to one-electron oxidation, which can lead to the formation of a cation radical. nih.gov This radical species can then participate in a cascade of reactions, leading to various degradation products.

Studies on chlorpromazine have shown that in the presence of oxygen, reactive oxygen species (ROS) can be generated, which contribute to the degradation process. researchgate.net These can include superoxide (B77818) radicals and hydroxyl radicals. While direct studies on the autoxidation of Chlorpromazine N-Oxide Maleic Acid Salt are limited, the known pro-oxidant nature of chlorpromazine suggests that its N-oxide derivative would also be susceptible to free radical-induced degradation. nih.gov The interaction with thiyl radicals, for instance, has been demonstrated, highlighting the compound's reactivity towards free radical species. rsc.org

Catalytic Effects of Specific Ions and Environmental Factors

The degradation of phenothiazine derivatives can be significantly influenced by the presence of certain ions and environmental conditions such as pH and temperature. For instance, studies on similar compounds have shown that metal ions like Fe(II), Cu(II), and Mn(II) can catalyze oxidation processes. nih.govnih.gov These ions can facilitate the generation of reactive oxygen species, thereby accelerating the degradation of the drug substance.

The pH of the solution is another crucial factor. Research on chlorpromazine has indicated that its oxidation is pH-dependent. nih.gov For example, the efficiency of peroxidase-mediated oxidation of melatonin (B1676174) was found to be significantly higher at an alkaline pH in the presence of chlorpromazine. nih.gov This suggests that the stability of Chlorpromazine N-Oxide Maleic Acid Salt could also be pH-sensitive.

Photodegradation Pathways and Photostability Assessment

Chlorpromazine and its derivatives are known to be photosensitive. rsc.orgnih.gov Exposure to light, particularly UV radiation, can lead to significant degradation.

The photodegradation of chlorpromazine can proceed through various pathways, depending on the reaction medium and the presence of oxygen. nih.gov In aqueous solutions, irradiation can lead to the formation of products such as chlorpromazine sulfoxide (B87167). nih.gov Upon irradiation, chlorpromazine can generate several free radicals, including a cation radical and a promazinyl radical. nih.gov

Photostability assessments are crucial for any photosensitive compound. nih.gov Techniques such as high-performance liquid chromatography (HPLC) are used to monitor the degradation of the parent compound and the formation of photoproducts over time. sjf.edu Studies on chlorpromazine have employed various light sources, including xenon lamps and UVA lamps, to simulate exposure to sunlight. nih.govnih.gov The results consistently show significant degradation upon light exposure, underscoring the need for protection from light during storage and handling. sjf.eduresearchgate.netstarship.org.nz

Stability in Various Research Matrices and Storage Conditions

The stability of Chlorpromazine N-Oxide Maleic Acid Salt is a key consideration for its use in research. Stability can be affected by the matrix in which it is dissolved and the conditions under which it is stored.

Liquid chromatography-mass spectrometry (LC-MS) is a common technique used to identify and quantify Chlorpromazine N-oxide in biological matrices. Accelerated stability studies, often conducted at elevated temperatures and humidity (e.g., 40°C/75% RH), have revealed that the degradation of Chlorpromazine N-oxide can occur via N-oxide reduction and sulfoxidation. The latter pathway is noted to be light-sensitive.

For storage, it is recommended to keep Chlorpromazine N-Oxide Maleic Acid Salt in a dry, cool, and well-ventilated place in a tightly closed container. echemi.com Given its photosensitivity, protection from light is crucial. sjf.edustarship.org.nz Studies on extemporaneously compounded oral solutions of chlorpromazine HCl have shown that when stored in amber plastic prescription bottles, the solution is stable for at least three months at both refrigerated and room temperatures. sjf.edu

| Condition | Observation | Reference |

| Accelerated Stability (40°C/75% RH) | Degradation via N-oxide reduction (pH-dependent) and sulfoxidation (light-sensitive). | |

| Freeze-thaw cycles in plasma | Reduced recovery of Chlorpromazine N-oxide by 15-20%. | |

| Storage Recommendation | Store in a dry, cool, well-ventilated, and dark place. | sjf.eduechemi.com |

| Compounded Oral Solution (in Ora-Sweet®) | Stable for at least three months in amber plastic bottles at refrigeration or room temperature. | sjf.edu |

Pharmacological and Biochemical Investigations Mechanistic Focus

Cellular Interaction Mechanisms

Investigation of Cellular Uptake Mechanisms (e.g., Endocytic Pathways)

The cellular uptake of chlorpromazine (B137089) and its metabolites is a critical determinant of their intracellular concentrations and subsequent biological effects. While direct studies on the uptake of chlorpromazine N-oxide are limited, the parent compound, chlorpromazine, is known to influence endocytic pathways. Specifically, chlorpromazine is recognized as an inhibitor of clathrin-mediated endocytosis. researchgate.netnih.gov This process is a major route for the internalization of various molecules and particles into the cell. Treatment with chlorpromazine has been shown to result in the accumulation of proteins, such as aquaporin-2, in the basolateral plasma membrane of epithelial cells by blocking their retrieval via clathrin-coated pits. nih.gov This inhibition of a fundamental cellular trafficking pathway suggests that the cellular environment, and potentially the uptake of other substances, can be significantly altered by chlorpromazine. Although the direct substrate of these pathways is the parent compound, the N-oxide metabolite's activity is intrinsically linked to the cellular processing of chlorpromazine.

Potential Modulation of Efflux Pumps and Transporters

Efflux pumps, such as P-glycoprotein (P-gp), are membrane transporters that actively extrude a wide variety of substrates from cells, playing a significant role in drug disposition and resistance. nih.govmdpi.com Chlorpromazine has been identified as an inhibitor of efflux pumps. nih.govnih.gov This inhibition can increase the intracellular concentration and efficacy of other drugs that are substrates for these pumps. For instance, chlorpromazine has been shown to enhance the susceptibility of Escherichia coli to the antimicrobial peptide Brevinin-2CE by inhibiting efflux pumps. nih.gov The modulation of these transporters by chlorpromazine suggests a potential for its N-oxide metabolite to also interact with and influence the activity of efflux pumps, which could have implications for drug-drug interactions and cellular toxicology. nih.gov The ATP-binding cassette (ABC) transporters are a superfamily of efflux pumps crucial in drug transport. pharmainfonepal.commdpi.com

In Vitro Biochemical Activities and Biomolecular Interactions

Chlorpromazine N-oxide, as a significant metabolite of chlorpromazine, participates in a range of biochemical activities and interactions with various biomolecules, which are crucial for understanding its pharmacological and toxicological effects.

Assessment of Interactions with Proteins (e.g., Riboflavin (B1680620) Binding Protein), Enzymes, and Nucleic Acids

Chlorpromazine and its metabolites are known to interact with a variety of proteins. The parent compound, chlorpromazine, binds extensively to plasma proteins, primarily albumin, with over 90% being protein-bound in the blood. drugbank.cominchem.org The N-oxide metabolite can influence the protein binding of chlorpromazine itself. nih.gov Studies have shown that chlorpromazine N-oxide alters the characteristics of chlorpromazine's protein binding. nih.gov

Regarding specific protein interactions, research has investigated the binding of chlorpromazine to riboflavin binding protein. However, these studies indicated that chlorpromazine did not form a stereospecific complex with this particular protein. nih.gov More recently, it has been discovered that chlorpromazine binds to the cellular prion protein (PrPC), inducing subtle conformational changes. cureffi.org

Chlorpromazine also interacts with nucleic acids. Investigations using techniques such as HPLC, viscosity measurements, and Raman spectroscopy have shown that chlorpromazine hydrochloride can interact with DNA and its nucleotides. nih.gov

The enzymatic metabolism of chlorpromazine is complex, involving both flavin-containing monooxygenase (FMO) and cytochrome P450 (P450) enzymes. nih.gov FMO1 is the primary enzyme responsible for the formation of chlorpromazine N-oxide. nih.gov This N-oxide can then be further metabolized by P450 enzymes. nih.gov

Modulation of Intracellular Biochemical Processes (e.g., Oxidative Phosphorylation, Metabolic Enzymes)

Chlorpromazine and its metabolites can significantly modulate various intracellular biochemical processes. Chlorpromazine has been shown to interfere with the energy metabolism of glioblastoma cells by affecting the enzyme pyruvate (B1213749) kinase M2 (PKM2), a key regulator of the glycolytic pathway. nih.gov This interaction leads to an inhibition of the Warburg effect, a hallmark of cancer cell metabolism. nih.gov

Furthermore, chlorpromazine can induce oxidative stress in cells. nih.gov In erythrocytes, it can lead to an increase in oxidative stress, which may activate caspase 3 and cause membrane damage. nih.gov The drug is also known to affect lipid metabolism by influencing the activity of several enzymes involved in this process. nih.gov

Chlorpromazine also impacts nitric oxide (NO) signaling pathways. It has been found to inhibit the activity of nitric oxide synthase in mouse brain cytosol and can also inhibit the induction of this enzyme. nih.gov Additionally, chlorpromazine can inhibit the NO-mediated increase in intracellular cyclic GMP (cGMP) by potentially targeting soluble guanylate cyclase. nih.gov

Structure-Activity Relationship (SAR) Studies of N-Oxidation

The structure-activity relationship (SAR) of phenothiazines, the class of compounds to which chlorpromazine belongs, provides insights into how chemical structure influences biological activity. For phenothiazine (B1677639) antipsychotics, several structural features are crucial for their activity.

Key SAR findings for phenothiazines include:

Substitution at the C-2 position: The presence of an electron-withdrawing group at the second position of the phenothiazine nucleus, such as the chlorine atom in chlorpromazine, generally increases antipsychotic activity. youtube.comif-pan.krakow.pl

Side Chain Length: A three-carbon alkyl chain connecting the nitrogen atom of the phenothiazine ring to the terminal amine is considered optimal for maximum antipsychotic potency. youtube.comnih.gov

Side Chain Structure: The nature of the amino side chain influences potency. Piperazine side chains tend to confer the greatest potency and pharmacological selectivity compared to aliphatic or piperidine (B6355638) side chains. youtube.comif-pan.krakow.pl

Substitution on the Side Chain: Branching at the β-position of the side chain with a small methyl group can decrease antipsychotic potency. youtube.com Conversely, large or polar groups on the side chain can lead to a loss of tranquilizing activity. youtube.com

While these SAR studies primarily focus on the parent phenothiazine compounds and their antipsychotic activity, the process of N-oxidation itself is a key metabolic step that produces pharmacologically active metabolites like chlorpromazine N-oxide. nih.govmdpi.com The formation of the N-oxide metabolite is a significant pathway in the biotransformation of chlorpromazine. nih.govcapes.gov.brdrugbank.com In some cases, N-oxide metabolites can be inactive or have different activity profiles compared to the parent drug. mdpi.com For instance, the N-oxide metabolite of mianserin (B1677119) is reported to be inactive. mdpi.com The complexity of metabolism, where N-oxides can sometimes be reduced back to the parent compound, further highlights the importance of understanding the entire metabolic profile. inchem.org

Impact of N-Oxide Formation on Binding Affinity to Molecular Targets (e.g., Dopamine (B1211576) Receptors)

The transformation of chlorpromazine (CPZ) into its N-oxide metabolite significantly alters its interaction with key molecular targets, most notably dopamine receptors. The antipsychotic effects of chlorpromazine are primarily attributed to its potent antagonism of the dopamine D2 receptor. patsnap.comnih.govnih.gov Formation of the N-oxide on the dimethylamino side chain results in a substantial decrease in binding affinity for these receptors compared to the parent compound.

Chlorpromazine itself displays high affinity for D2 receptors, with reported Ki values in the low nanomolar range, such as 1.2 nM and 1.77 nM. guidetopharmacology.org Other studies have confirmed this high-affinity binding at less than 20 nM. nih.gov In contrast, studies examining the activity of chlorpromazine's major metabolites have found that they possess significantly lower anti-D2 activity. nih.gov Specifically, chlorpromazine N-oxide is considered to be a weak antagonist at dopamine receptors.

This reduction in potency is a consistent finding across various metabolites. For instance, other derivatives such as 7,8-dihydroxy- and 7,8-dioxo-didesmethyl-chlorpromazine were found to be considerably less potent than the parent chlorpromazine in inhibiting dopamine-sensitive adenylate cyclase, a key signaling pathway linked to D2 receptor activation. nih.gov Research on other charged analogues of chlorpromazine further supports the observation that modifications to the amine side chain tend to reduce binding affinity at the D2 receptor compared to chlorpromazine. nih.gov Therefore, the N-oxidation of chlorpromazine serves to attenuate its direct antagonistic effect at dopamine receptors.

Biological Activity Profile of Chlorpromazine N-Oxide in Comparison to Parent Compound and Other Metabolites

The biological activity of chlorpromazine N-oxide is considered to be low. nih.gov Unlike its parent compound, which has potent effects on dopamine, serotonin (B10506), and other receptor systems, chlorpromazine N-oxide and other metabolites like chlorpromazine sulfoxide (B87167) are viewed as pharmacologically inactive or significantly less active. nih.gov For example, one study found that none of the five major metabolites of chlorpromazine, including the N-oxide, possessed any significant anti-serotonin 5-HT(2A) activity, a property that the parent compound exhibits in vitro. nih.gov Another key metabolite, chlorpromazine sulfoxide, demonstrates only about one-eighth of the sedative action of chlorpromazine and has a negligible effect on blood pressure. psu.edu

The following table provides a comparative overview of the activity profiles of chlorpromazine and its key metabolites.

| Compound | Relative Plasma Concentration | Primary Activity | Notes |

|---|---|---|---|

| Chlorpromazine (Parent) | Reference | Potent D2 and 5-HT2A antagonist patsnap.comnih.gov | Primary source of antipsychotic activity. |

| Chlorpromazine N-Oxide | High nih.govmedchemexpress.com | Weak dopamine antagonist | Largely inactive but can be metabolically reduced back to active Chlorpromazine. nih.gov |

| Chlorpromazine Sulfoxide | High nih.govmedchemexpress.com | Largely inactive | Possesses about 1/8th the sedative activity of the parent compound. psu.edu |

| 7-Hydroxychlorpromazine (B195717) | Moderate nih.govmedchemexpress.com | Active metabolite nih.gov | Contributes to the overall pharmacodynamic effect. nih.gov |

| N-Desmethylchlorpromazine | Low to Moderate nih.govmedchemexpress.com | Active metabolite | Has a longer half-life than the parent drug. |

Role of Redox Properties in Biological Activity

The biological activity of chlorpromazine and its metabolites is influenced by their redox properties. The phenothiazine ring system is susceptible to oxidation-reduction reactions, which can modulate its pharmacological effects and contribute to both therapeutic and adverse outcomes.

Electrochemical studies show that chlorpromazine undergoes a one-electron oxidation process to form a radical cation (CPZ•+). nih.gov This initial oxidation occurs at a potential of approximately 595 mV and is a reversible redox reaction. nih.gov This capacity to form a radical cation is believed to be linked to its mechanism of action and may also play a role in some of its toxic effects. The formation of such reactive species can lead to oxidative stress within cells. researchgate.net For example, chlorpromazine has been shown to induce the autooxidation of hemoglobin and alter the redox state of erythrocytes, leading to oxidative stress. researchgate.net

Computational and Molecular Modeling Approaches

In Silico Prediction of Metabolic Pathways and Degradation Products

Computational models are pivotal in forecasting the biotransformation of pharmaceutical compounds and their metabolites. For Chlorpromazine (B137089) N-oxide, in silico tools can predict subsequent metabolic transformations. These predictions are based on extensive databases of known metabolic reactions and the substrate specificities of drug-metabolizing enzymes. Following its formation, Chlorpromazine N-oxide can be reduced back to Chlorpromazine or undergo further metabolism.

Studies in rats have identified several key metabolites of Chlorpromazine N-oxide following oral administration. nih.govcapes.gov.br The identified compounds include the parent drug Chlorpromazine, 7-hydroxychlorpromazine (B195717), Chlorpromazine sulphoxide, N-desmethylchlorpromazine, and N-desmethylchlorpromazine sulphoxide. nih.govcapes.gov.br Notably, metabolites retaining the intact N-oxide function were not identified in these studies, suggesting extensive metabolism or rapid conversion in vivo. nih.gov The primary metabolic reactions involve reduction of the N-oxide, hydroxylation of the phenothiazine (B1677639) ring, oxidation of the sulfur atom, and demethylation of the side chain. nih.govcapes.gov.br Furthermore, in silico toxicity prediction tools can be used to assess the potential ecotoxicity and developmental toxicities of these metabolites, some of which may be equal to or greater than the parent compound, Chlorpromazine. nih.gov

Table 1: Experimentally Identified Metabolites of Chlorpromazine N-oxide in Rats

| Metabolite | Metabolic Transformation from Chlorpromazine N-oxide |

|---|---|

| Chlorpromazine | Reduction of N-oxide |

| 7-Hydroxychlorpromazine | Reduction of N-oxide and Aromatic Hydroxylation |

| Chlorpromazine sulphoxide | Reduction of N-oxide and Sulfoxidation |

| N-desmethylchlorpromazine | Reduction of N-oxide and N-demethylation |

| N-desmethylchlorpromazine sulphoxide | Reduction of N-oxide, N-demethylation, and Sulfoxidation |

Source: Based on findings from studies in rats. nih.govcapes.gov.br

Molecular Docking and Dynamics Simulations for Ligand-Biomolecule Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods for exploring how a ligand, such as Chlorpromazine N-oxide, interacts with a biological macromolecule, typically a protein receptor. Although specific docking studies for Chlorpromazine N-oxide are not widely published, the methodology is well-established from research on its parent compound and other phenothiazine derivatives. univ-tlemcen.dzresearchgate.net These studies typically investigate interactions with dopamine (B1211576) receptors (like D2 and D3) and serotonin (B10506) receptors, which are key targets for antipsychotic drugs.

In a typical molecular docking study, the three-dimensional structure of the ligand is placed into the binding site of the receptor to find the most stable binding pose. This analysis predicts the binding affinity, often expressed as a negative score in kcal/mol, and identifies key amino acid residues involved in the interaction through hydrogen bonds, hydrophobic interactions, or pi-pi stacking. Following docking, MD simulations can model the system's behavior over time, providing insights into the stability of the ligand-receptor complex and any conformational changes that occur upon binding. For Chlorpromazine N-oxide, these simulations would be crucial to understand how the polar N-oxide group alters the binding mode and affinity compared to the tertiary amine of Chlorpromazine.

Table 2: Illustrative Molecular Docking Results for a Phenothiazine Derivative with a Dopamine Receptor

| Parameter | Illustrative Value / Description |

|---|---|

| Binding Affinity (kcal/mol) | -9.2 |

| Interacting Residues | Aspartate (Asp), Phenylalanine (Phe), Serine (Ser), Valine (Val) |

| Key Interactions | Ionic bond with Asp in the binding pocket; pi-pi stacking with Phe; hydrogen bond with Ser. |

Note: This table is illustrative of typical results from docking studies on phenothiazine derivatives and does not represent specific experimental data for Chlorpromazine N-oxide.

Quantitative Structure-Activity Relationship (QSAR) Analysis of N-Oxide Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. This in silico technique is valuable for predicting the activity of new molecules and for understanding which structural features are essential for their function. QSAR studies have been applied to schizophrenia drugs, including Chlorpromazine and its derivatives, to correlate their physicochemical properties with biological activity. acs.org

For a series of phenothiazine N-oxides, a QSAR model would be built by calculating a range of molecular descriptors for each compound. These descriptors quantify various properties:

Electronic: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric: Molecular volume, surface area, specific shape indices.

Hydrophobic: The partition coefficient (LogP), which measures solubility.

Topological: Indices that describe molecular branching and connectivity.

By using statistical methods like multiple linear regression, a model is created that links these descriptors to a measured biological activity (e.g., receptor binding affinity or functional inhibition). researchgate.net Such a model could reveal, for instance, that a higher dipole moment due to the N-oxide group positively influences activity, while increased molecular size might be detrimental. QSAR can also be used to predict the toxicity of metabolites and degradation products. researchgate.net

Table 3: Common Molecular Descriptors Used in QSAR Analysis of Phenothiazines

| Descriptor Class | Example Descriptor | Relevance to Biological Activity |

|---|---|---|

| Electronic | Dipole Moment | Influences polar interactions with the receptor binding site. |

| Hydrophobic | LogP (Partition Coefficient) | Relates to the ability of the molecule to cross cell membranes and enter the central nervous system. |

| Topological | Wiener Index | Describes molecular branching, which can affect how the molecule fits into a binding pocket. |

| Quantum Chemical | HOMO Energy (Highest Occupied Molecular Orbital) | Relates to the molecule's ability to donate electrons in a chemical reaction or interaction. |

Source: Based on general principles of QSAR and studies on related compounds. acs.org

Comparative Research Perspectives

Comparative Analysis with Parent Chlorpromazine (B137089) Regarding Metabolism and Mechanistic Pharmacology

The metabolic and pharmacological profiles of Chlorpromazine N-Oxide differ significantly from its parent, Chlorpromazine. Chlorpromazine is extensively metabolized in the liver by cytochrome P450 enzymes, particularly CYP2D6, CYP1A2, and CYP3A4. drugbank.com Its primary metabolic routes include hydroxylation, demethylation, and sulfoxidation, leading to a wide array of metabolites. drugbank.com One of these key pathways is N-oxidation of the dimethylaminopropyl side chain, which produces Chlorpromazine N-Oxide. drugbank.comchemicalbook.com

While Chlorpromazine acts as a potent antagonist at dopamine (B1211576) D2 receptors, with additional effects at serotonin (B10506), adrenergic, and histamine (B1213489) receptors, the direct pharmacological activity of Chlorpromazine N-Oxide is a subject of ongoing investigation. youtube.comnih.gov It is considered a major metabolite and its presence can influence the therapeutic profile of chlorpromazine treatment. Research indicates that the N-oxide can be metabolized back to the parent chlorpromazine in the body, a process known as metabolic cycling. This retro-conversion means that Chlorpromazine N-Oxide can act as a reservoir for the active parent drug, potentially prolonging its duration of action.

When administered to rats, Chlorpromazine N-Oxide is itself extensively metabolized, yielding products such as chlorpromazine, 7-hydroxychlorpromazine (B195717), chlorpromazine sulphoxide, and their desmethyl derivatives. chemicalbook.com Interestingly, in these studies, the N-oxide metabolite itself was not detected in excreta, suggesting complete metabolic conversion. chemicalbook.com

Table 1: Comparative Metabolism and Pharmacology

| Feature | Chlorpromazine | Chlorpromazine N-Oxide |

|---|---|---|

| Primary Metabolic Pathways | Hydroxylation, Demethylation, Sulfoxidation, N-oxidation drugbank.com | Reduction to Chlorpromazine, further metabolism to other derivatives chemicalbook.com |

| Key Metabolizing Enzymes | CYP2D6, CYP1A2, CYP3A4 drugbank.comnih.gov | N/A (Is a metabolite) |

| Primary Pharmacological Action | Dopamine D2 receptor antagonist drugbank.comyoutube.com | Acts as a metabolite that can be converted back to active Chlorpromazine chemicalbook.com |

| Key Metabolites Produced | Chlorpromazine N-Oxide, 7-hydroxychlorpromazine, Chlorpromazine sulfoxide (B87167) drugbank.com | Chlorpromazine, 7-hydroxychlorpromazine, Chlorpromazine sulphoxide, N-desmethylchlorpromazine chemicalbook.com |

Differentiation from Other Phenothiazine (B1677639) N-Oxides and Degradation Products

Chlorpromazine N-Oxide is structurally distinct from other related phenothiazine derivatives and degradation products. The key difference lies in the location of the oxygen atom. In Chlorpromazine N-Oxide, the nitrogen atom of the tertiary amine in the side chain is oxidized. chemicalbook.com This contrasts with Chlorpromazine Sulfoxide, another major metabolite and degradation product, where the sulfur atom within the phenothiazine ring system is oxidized. nih.govsigmaaldrich.com This structural variance impacts their physicochemical properties and subsequent metabolic fates.

Degradation of chlorpromazine can also yield nor-chlorpromazine, which results from the removal of one of the methyl groups from the side-chain amine. This demethylation is a separate metabolic pathway from N-oxidation.

Table 2: Differentiation of Chlorpromazine Derivatives

| Compound | Key Structural Feature | Formation Pathway |

|---|---|---|

| Chlorpromazine N-Oxide | Oxygen on the side-chain tertiary amine nitrogen chemicalbook.com | Metabolic N-oxidation drugbank.com |

| Chlorpromazine Sulfoxide | Oxygen on the sulfur atom of the phenothiazine ring nih.gov | Metabolic S-oxidation drugbank.com |

| Nor-chlorpromazine | Removal of a methyl group from the side-chain amine | Metabolic N-demethylation drugbank.com |

| Chlorpromazine N,S-Dioxide | Oxygen on both the side-chain nitrogen and the ring sulfur simsonpharma.com | Metabolic oxidation chemicalbook.com |

Role of Chlorpromazine N-Oxide as a Research Probe and Reference Compound

Chlorpromazine N-Oxide Maleic Acid Salt serves as an essential tool in pharmaceutical research and analytical chemistry. It is widely used as a reference standard for the identification and quantification of chlorpromazine metabolites in biological samples and pharmaceutical formulations. simsonpharma.comclearsynth.com The availability of pure, characterized standards like Chlorpromazine N-Oxide is crucial for analytical method development, validation, and quality control applications in the pharmaceutical industry. clearsynth.com

Future Research Directions and Emerging Avenues

Elucidation of Undiscovered Biotransformation Pathways

The metabolic journey of chlorpromazine (B137089) is complex, involving numerous enzymatic pathways that lead to over 100 identified metabolites. Chlorpromazine N-oxide is a product of this intricate network, but its own subsequent biotransformation is not fully understood.

Future research should focus on identifying and characterizing the enzymes and pathways responsible for the further metabolism of chlorpromazine N-oxide. Studies in rats have shown that after oral administration, chlorpromazine N-oxide is extensively metabolized, and the N-oxide functional group itself is often not retained. nih.gov Metabolites found include chlorpromazine, 7-hydroxychlorpromazine (B195717), and their sulfoxide (B87167) and N-desmethyl derivatives, indicating that the N-oxide is likely reduced back to the parent compound in vivo. nih.gov This reduction has been noted to be carried out by gut microbiota in rats, suggesting a significant role for the microbiome in the compound's disposition.

However, questions remain about the specific enzymes, both human and microbial, that catalyze this reduction and other potential transformations. Research using microbial models, such as the fungus Cunninghamella elegans, has demonstrated the formation of chlorpromazine N-oxide, suggesting that such models could be valuable tools for studying its metabolism in controlled environments. nih.govnih.gov Further investigation is needed to determine if other, yet undiscovered, metabolites are formed directly from the N-oxide and to clarify the full extent of its metabolic reactivation to the pharmacologically active chlorpromazine.

Development of Advanced Analytical Techniques for Low-Concentration Detection

The accurate quantification of chlorpromazine and its metabolites, including the N-oxide, in biological fluids is crucial for pharmacokinetic studies and therapeutic monitoring. nih.gov Given that these compounds are often administered in low doses and are extensively metabolized, their concentrations in plasma and other tissues can be very low. nih.gov

While various methods, including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and radioimmunoassays (RIA), have been developed, there is a continuous need for more sensitive, specific, and efficient techniques. nih.govpsu.edunih.gov

Current and Emerging Analytical Methods:

| Technique | Description | Advantages | Future Directions |

|---|---|---|---|

| HPLC with various detectors (UV, Electrochemical) | A widely used method for separating and quantifying chlorpromazine and its metabolites. nih.govpsu.edu | Well-established and versatile. | Improving resolution to separate structurally similar metabolites and increasing sensitivity for trace-level detection. |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Offers high specificity and sensitivity by combining the separation power of LC with the mass analysis of MS. nih.gov | Excellent for identifying and quantifying specific metabolites in complex matrices. | Development of ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) for untargeted screening of a wide range of metabolites. nju.edu.cn |

| Magnetic Solid-Phase Extraction (MSPE) | A sample preparation technique using magnetic nanoparticles to extract and pre-concentrate analytes from samples before analysis. nih.govnih.gov | Reduces solvent consumption, is rapid, and can be automated, aligning with green chemistry principles. nih.gov | Synthesizing novel nanoparticle coatings for enhanced selectivity and extraction efficiency of phenothiazine (B1677639) metabolites. |

| Radioimmunoassay (RIA) | A highly sensitive immunoassay that uses antibodies specific to the target molecule. nih.gov | Capable of detecting very low concentrations, as demonstrated for chlorpromazine N-oxide in human plasma. nih.gov | Developing more specific monoclonal antibodies to minimize cross-reactivity with other metabolites. |

Future efforts should focus on miniaturizing these techniques and developing methods that allow for the simultaneous quantification of a broader spectrum of chlorpromazine metabolites. The use of advanced materials, such as novel adsorbents for solid-phase extraction, could significantly improve sample clean-up and concentration, leading to lower limits of detection. nih.gov

Further Mechanistic Insights into Novel Biological Interactions

While chlorpromazine's primary mechanism involves the blockade of dopamine (B1211576) D2 receptors, it interacts with a wide array of other receptors, which contributes to its broad pharmacological profile. nih.govacs.org The biological activity of its N-oxide metabolite, however, is less defined. It is crucial to explore whether chlorpromazine N-oxide has its own unique pharmacological actions or if its effects are solely due to its conversion back to chlorpromazine.

Future research should investigate the binding affinity and functional activity of chlorpromazine N-oxide at various neuroreceptors. A recent study challenged the traditional understanding of chlorpromazine's redox behavior, revealing a more complex oxidation pathway involving the side chain. nih.govnih.gov This suggests that metabolites like the N-oxide could have distinct electrochemical properties and biological interactions that have not yet been fully appreciated. Investigations into how the N-oxide functional group alters the molecule's interaction with its targets could reveal novel structure-activity relationships and potentially new therapeutic applications.

Exploration of N-Oxide Derivatives in Prodrug Strategies or as Bio-reductive Agents

The chemistry of the N-oxide group offers intriguing possibilities for drug design and delivery. acs.orgnih.gov N-oxides are generally more water-soluble and may have altered membrane permeability compared to their parent tertiary amines. acs.orgnih.gov This property, combined with their potential for in vivo reduction back to the active parent drug, makes them ideal candidates for prodrug strategies. acs.org

Applications in Drug Development:

Prodrugs: The conversion of a tertiary amine drug to its N-oxide can create a prodrug that is reactivated upon reduction in the body. acs.org This strategy has been considered for tricyclic antidepressants like imipramine (B1671792) and amitriptyline, which are structurally related to phenothiazines. acs.org Future research could systematically evaluate chlorpromazine N-oxide and other N-oxide derivatives as prodrugs to improve pharmacokinetic profiles or target drug delivery.

Bio-reductive Agents: N-oxide compounds can be selectively reduced to their parent amines under hypoxic (low oxygen) conditions, which are characteristic of solid tumors. rsc.orgnih.gov This has led to the development of hypoxia-activated prodrugs for cancer therapy. acs.orgnih.govfrontiersin.org Tirapazamine is a well-known example of a di-N-oxide that is reduced in hypoxic tissue to a radical species that induces oxidative DNA damage. acs.org Research could explore whether phenothiazine N-oxides, including chlorpromazine N-oxide, possess similar bio-reductive properties that could be exploited for targeted therapies, potentially in oncology. nih.gov Furthermore, recent studies have shown that N-oxides can be effectively reduced by hydrated electrons generated during radiotherapy, opening a novel strategy for activating prodrugs specifically within a tumor. nih.gov

Investigating these avenues could reposition chlorpromazine N-oxide and similar structures from being viewed merely as metabolites to being recognized as leads for developing advanced therapeutic agents.

Q & A

Basic: What is the recommended synthesis pathway for Chlorpromazine N-Oxide Maleic Acid Salt?

The synthesis involves reacting Chlorpromazine N-Oxide base with maleic acid in ethanol under reflux, followed by neutralization with hydrochloric acid to yield the maleate salt. Critical steps include precise stoichiometric ratios and controlled heating to avoid decomposition. Post-reaction, the precipitate is filtered and dried under vacuum to ensure purity .

Basic: How does the maleate salt influence the compound's solubility and stability?

Maleic acid forms a dicarboxylate salt with Chlorpromazine N-Oxide, enhancing aqueous solubility due to increased ionization. Stability is improved via hydrogen bonding between the maleate anion and the drug’s tertiary amine, reducing hygroscopicity. However, intramolecular hydrogen bonding in maleate can affect crystallinity, requiring characterization by X-ray diffraction to confirm structural integrity .

Basic: What analytical methods are validated for quantifying Chlorpromazine N-Oxide Maleic Acid Salt?

Titrimetric assays using 0.1M perchloric acid in acetic acid (with mercuric acetate as a catalyst) are standard for quantification. Chromatographic methods (HPLC/UPLC) with UV detection at 254 nm are preferred for impurity profiling, referencing EP/Ph. Eur. standards for sulfoxide and sulfone derivatives .

Advanced: How do storage conditions affect the stability of Chlorpromazine N-Oxide, and what precautions prevent artifactual conversion?

Chlorpromazine N-Oxide is prone to reduction back to the parent amine under ambient conditions. Storage at -18°C without antioxidants (e.g., sodium metabisulphite) is critical, as antioxidants can catalyze reductive degradation. Stability studies should include LC-MS monitoring to detect trace conversion products .

Advanced: What are the key differences in the metabolic pathways of Chlorpromazine N-Oxide between species?

In rats, Chlorpromazine N-Oxide undergoes extensive metabolism, yielding five urinary metabolites, but the parent compound is undetectable. Comparative studies with Amitriptyline N-Oxide show species-specific cytochrome P450 and flavin monooxygenase (FMO) activity differences, necessitating cross-species enzyme inhibition assays to validate metabolic models .

Advanced: How can researchers address contradictions in stability data under varying experimental conditions?

Contradictions often arise from interconversion between N-oxide and tertiary amine forms during sample preparation. Methodological solutions include:

- Using inert atmospheres (N₂) during extraction.

- Validating analytical methods with deuterated internal standards.

- Conducting forced degradation studies under oxidative/reductive stress to map degradation pathways .

Advanced: What methodological considerations are critical when comparing Chlorpromazine N-Oxide with other N-oxide derivatives?

Key factors include:

- Cross-reactivity : Immunoassays may show false positives due to shared epitopes (e.g., with Amitriptyline N-Oxide). Use orthogonal techniques like NMR or high-resolution MS for specificity .

- Enzymatic specificity : FMO isoforms (e.g., FMO3 vs. FMO5) exhibit varying catalytic efficiency for N-oxidation, requiring isoform-selective inhibitors in kinetic studies .

Advanced: How to design experiments to study the biotransformation of Chlorpromazine N-Oxide while minimizing analytical artifacts?

- In vitro systems : Use hepatocyte suspensions with halide-free buffers to prevent peroxidative activation of metabolites.

- Sample quenching : Rapid freezing in liquid N₂ followed by acetonitrile precipitation minimizes enzymatic reduction.

- Artifact monitoring : Include control samples spiked with deuterated Chlorpromazine N-Oxide to track non-enzymatic interconversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.